Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate chemical properties
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in organic synthesis and pharmaceutical research. This document details its physicochemical characteristics, and outlines a general synthetic approach, and safety considerations.
Chemical and Physical Properties
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a multifaceted organic compound utilized as a building block in the synthesis of more complex molecules. The presence of a Boc-protected piperazine ring and a nitrobenzoyl moiety makes it a versatile precursor for developing a wide range of biologically active compounds.[1]
Table 1: General and Physicochemical Properties
| Property | Value |
| CAS Number | 509073-62-5 |
| Molecular Formula | C₁₆H₂₁N₃O₅ |
| Molecular Weight | 335.355 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Storage Temperature | 2-8°C |
Synthesis
A general, logical synthesis workflow for tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is proposed, starting from commercially available reagents. This pathway involves the acylation of a protected piperazine derivative.
General Experimental Protocol
A plausible method for the synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride.
Materials:
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Tert-butyl piperazine-1-carboxylate
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4-Nitrobenzoyl chloride
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A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
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Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
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Dissolve tert-butyl piperazine-1-carboxylate and the non-nucleophilic base in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the reaction mixture in an ice bath (0°C).
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Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled mixture.
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Allow the reaction to stir at 0°C for a designated period and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the final product.
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// Edges Reagents -> Reaction [label="1. Mix"]; Reaction -> Workup [label="2. Quench"]; Workup -> Purification [label="3. Isolate Crude"]; Purification -> Product [label="4. Purify"]; } caption: General synthesis workflow for the target compound.
Spectroscopic Data
Detailed experimental spectral data for tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is not widely available in the public domain. However, based on its chemical structure, the following characteristic peaks can be anticipated.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), piperazine ring protons (multiplets, ~3.5-3.8 ppm), and the aromatic protons of the nitrobenzoyl group (doublets, ~7.6 and ~8.3 ppm). |
| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm and ~80 ppm), piperazine ring carbons (~40-50 ppm), the carbonyl carbon (~168 ppm), and the aromatic carbons of the nitrobenzoyl group (~124-150 ppm). |
| IR (Infrared) | Characteristic absorption bands for the carbonyl group (C=O) of the amide (~1640 cm⁻¹), the C=O of the carbamate (~1690 cm⁻¹), and the nitro group (NO₂) stretching vibrations (~1520 and ~1350 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 335.355. |
Biological Activity and Applications
The biological activity of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate has not been extensively documented in publicly accessible literature. However, the piperazine scaffold is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities. The nitroaromatic moiety can also be a key feature for certain biological actions or serve as a synthetic handle for further chemical modifications.
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical and medicinal chemistry research. The presence of the reactive nitro group and the Boc-protected piperazine allows for sequential and site-selective modifications, making it a valuable tool in the construction of compound libraries for drug discovery screening.
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// Edges Compound -> Structure [dir=back]; Compound -> Function; Function -> Application; Structure -> Transformation; } caption: Logical relationships of the compound's properties.
Safety and Handling
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Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
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First Aid:
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If on skin: Wash with plenty of soap and water.
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If inhaled: Move the person to fresh air and keep them comfortable for breathing.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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In case of accidental ingestion or if irritation persists, seek medical attention.
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It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.
